Product packaging for HIV InSTI-1(Cat. No.:)

HIV InSTI-1

Cat. No.: B11932917
M. Wt: 501.9 g/mol
InChI Key: SUYSDXIXCVFTRC-WPBQLTRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV InSTI-1 is a potent small molecule inhibitor designed for research into the mechanism of HIV-1 integrase and the process of viral integration. Integrase strand transfer inhibitors (INSTIs) are a premier class of antiretroviral agents that block the critical step of viral DNA integration into the host genome. These compounds function by selectively inhibiting the strand transfer activity of the virally encoded integrase enzyme within the nucleoprotein complex known as the intasome. By binding to the active site of integrase, INSTIs chelate the divalent metal cofactors (Mg²⁺), effectively competing with host target DNA and preventing the strand transfer reaction. This inhibition halets the viral replication cycle, preventing the establishment of a permanent provirus. Research into INSTIs like this compound provides valuable insights for the study of viral resistance mechanisms, the structural biology of protein-nucleic acid interactions, and the development of novel therapeutic strategies. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H25ClFN3O5 B11932917 HIV InSTI-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H25ClFN3O5

Molecular Weight

501.9 g/mol

IUPAC Name

(1'S,3S,5'R)-8-[(3-chloro-4-fluorophenyl)methyl]-6-hydroxy-2-[(2R)-2-hydroxypropyl]spiro[9,10-dihydroimidazo[5,1-a][2,6]naphthyridine-3,2'-bicyclo[3.1.0]hexane]-1,5,7-trione

InChI

InChI=1S/C25H25ClFN3O5/c1-12(31)10-29-23(34)20-15-5-7-28(11-13-2-3-18(27)17(26)8-13)22(33)19(15)21(32)24(35)30(20)25(29)6-4-14-9-16(14)25/h2-3,8,12,14,16,31-32H,4-7,9-11H2,1H3/t12-,14-,16+,25+/m1/s1

InChI Key

SUYSDXIXCVFTRC-WPBQLTRPSA-N

Isomeric SMILES

C[C@H](CN1C(=O)C2=C3CCN(C(=O)C3=C(C(=O)N2[C@]14CC[C@H]5[C@@H]4C5)O)CC6=CC(=C(C=C6)F)Cl)O

Canonical SMILES

CC(CN1C(=O)C2=C3CCN(C(=O)C3=C(C(=O)N2C14CCC5C4C5)O)CC6=CC(=C(C=C6)F)Cl)O

Origin of Product

United States

Mechanism of Action of Integrase Strand Transfer Inhibitor Chemical Compounds

Direct Inhibition of the Strand Transfer Catalytic Step by Integrase Chemical Compounds

The primary mechanism of action for clinically approved INSTIs is the direct inhibition of the strand transfer (ST) step of the integration process. patsnap.commdpi.com The integration of viral DNA into the host genome is a two-step process catalyzed by the integrase enzyme. mdpi.comnih.gov First, in the 3'-processing step, integrase cleaves two nucleotides from each 3' end of the viral DNA. mdpi.comnih.gov Second, in the strand transfer step, the newly exposed 3' hydroxyl groups of the viral DNA attack the phosphodiester bonds of the host cell's DNA, covalently linking the viral genome to the host's chromosome. mdpi.comnih.gov

INSTIs are designed to specifically block this second step, the strand transfer reaction. mdpi.com They bind to the HIV-1 intasome, a stable complex formed by the integrase enzyme and the ends of the viral DNA. nih.gov By occupying the active site, these inhibitors prevent the host DNA from binding and being cleaved, thus effectively aborting the integration process. mdpi.com This selective inhibition of the strand transfer step, without significantly affecting the 3'-processing step at pharmacological concentrations, is a hallmark of this class of drugs. mdpi.comresearchgate.net

Allosteric Inhibition Mechanisms by Integrase Chemical Compounds

Beyond the direct catalytic site, the integrase enzyme presents other binding sites that can be targeted for inhibition. Allosteric integrase inhibitors (ALLINIs), also known as non-catalytic site integrase inhibitors (NCINIs), operate through a different mechanism. nih.govnih.gov Instead of blocking the active site, ALLINIs bind to a pocket at the dimer interface of the integrase's catalytic core domain (CCD). plos.orgasm.org This site is also where the host-cell cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75) binds. plos.org

The binding of ALLINIs induces and stabilizes an inappropriate conformation of the integrase enzyme, promoting its excessive multimerization or aggregation. plos.orgasm.orgasm.org This drug-induced hyper-multimerization is detrimental to the normal function of integrase during both the early and late stages of HIV-1 replication. asm.orgnih.gov In the late phase, it disrupts the proper assembly of the new virus particles by interfering with the interaction between integrase and the viral genomic RNA, leading to the formation of defective virions. nih.govasm.org

Chelation of Divalent Metal Ions (e.g., Mg²⁺) within the Integrase Active Site

The catalytic activity of HIV-1 integrase is critically dependent on the presence of two divalent metal ions, typically magnesium (Mg²⁺), within its active site. nih.gov These metal ions are coordinated by three conserved acidic amino acid residues known as the DDE motif (Asp64, Asp116, and Glu152). researchgate.netnih.gov The metal ions play a crucial role in stabilizing the transition state during the chemical reactions of 3'-processing and strand transfer. nih.gov

A key mechanism for many INSTIs is the chelation of these essential metal ions. researchgate.netfrontiersin.org Potent inhibitors in this class contain specific chemical motifs, such as diketoacids (DKAs), that can effectively bind to and sequester the two Mg²⁺ ions in the active site. researchgate.netnih.gov By chelating these metal cofactors, the inhibitors render the enzyme catalytically inactive. frontiersin.org This metal-binding strategy is a foundational concept in the design of effective INSTIs, preventing the enzyme from performing the necessary phosphodiester bond cleavage and formation reactions required for integration. researchgate.net

Inhibitor Class FeatureMechanismKey Structural MotifTargeted Ions
Metal Ion ChelationSequestering divalent metal ions (Mg²⁺) in the integrase active site, rendering the enzyme inactive.Diketoacid (DKA) or similar heteroatom arrays. researchgate.netMg²⁺, Mn²⁺ nih.gov

Displacement of Viral DNA within the Active Site by Integrase Chemical Compounds

Structural studies have revealed another facet of how INSTIs function: the physical displacement of the viral DNA within the active site. mdpi.com When an INSTI like Raltegravir (B610414) binds to the intasome, its structure occupies a space that overlaps with the position of the terminal nucleotides of the viral DNA strand. mdpi.com

Specifically, a component of the inhibitor, such as the halobenzyl group in Raltegravir, engages in π-π stacking interactions with a base of the viral DNA (the penultimate cytosine). mdpi.com This interaction effectively pushes the reactive 3' end of the viral DNA out of its catalytically competent position. mdpi.com This displacement prevents the 3'-hydroxyl group from participating in the nucleophilic attack on the host DNA, thereby inhibiting the strand transfer reaction. mdpi.com This mechanism demonstrates that in addition to chelating metal ions, INSTIs physically interfere with the precise positioning of the viral DNA substrate required for catalysis.

Interaction with Host Cell Factors (e.g., LEDGF/p75) by Non-Catalytic Site Integrase Inhibitors (NCINIs)

The integration of HIV-1 DNA into the host genome is not random; it is guided by interactions between the integrase enzyme and specific host cell factors. The most well-characterized of these is the Lens Epithelium-Derived Growth Factor (LEDGF/p75), which tethers the pre-integration complex to actively transcribed regions of the host chromatin. nih.govresearchgate.net

Non-catalytic site integrase inhibitors (NCINIs), also referred to as LEDGINs, directly interfere with this interaction. researchgate.netnih.gov They bind to the same site on the integrase enzyme that LEDGF/p75 uses, acting as competitive inhibitors. nih.govasm.org By blocking the binding of LEDGF/p75, NCINIs disrupt the targeted integration of viral DNA into active genes. asm.orgnih.gov This not only inhibits the integration process itself but also alters the integration site selection, which can reduce the subsequent expression of the provirus. asm.org This mechanism represents an indirect way of inhibiting viral replication by targeting a crucial virus-host interaction. nih.gov

Inhibitor TypeBinding Site on IntegraseHost Factor InteractionResulting Mechanism of Action
NCINIs / ALLINIs / LEDGINsLEDGF/p75 binding pocket on the catalytic core domain. nih.govCompetitively inhibits the binding of LEDGF/p75 to integrase. nih.govasm.orgDisrupts tethering of the pre-integration complex to chromatin, alters integration site selection, and induces aberrant integrase multimerization. asm.orgnih.gov

Discovery and Design Strategies for Integrase Strand Transfer Inhibitor Chemical Compounds

Historical Context of Integrase Chemical Compound Discovery

The journey to discover and develop HIV integrase inhibitors has been a multi-decade endeavor, marked by significant milestones and a progressively deeper understanding of the enzyme's function. In the early 1990s, following the identification of HIV as the causative agent of AIDS, the essential role of the integrase enzyme in the viral life cycle was established, making it a logical target for therapeutic intervention.

Initial research efforts focused on screening vast libraries of chemical compounds to identify any that could inhibit integrase activity. These early endeavors led to the discovery of various classes of compounds, including diketo acids, which showed promise in inhibiting the strand transfer step of integration. These early lead compounds, while not immediately viable as drugs, provided a crucial foundation for future drug design and optimization efforts.

A pivotal moment in the history of integrase inhibitors was the approval of Raltegravir (B610414) by the U.S. Food and Drug Administration (FDA) in 2007. This was the first integrase strand transfer inhibitor (INSTI) to be approved for clinical use and represented a new class of antiretroviral drugs. The success of Raltegravir validated integrase as a druggable target and spurred the development of second-generation INSTIs with improved potency and resistance profiles. Subsequently, other INSTIs such as Elvitegravir (B1684570), Dolutegravir (B560016), and Bictegravir (B606109) have been developed and approved, becoming integral components of modern combination antiretroviral therapy.

In Vitro Biochemical Assay Development for Integrase Activity Profiling

The development of robust and reliable in vitro biochemical assays has been instrumental in the discovery and characterization of integrase inhibitors. These assays allow researchers to screen large numbers of compounds, determine their mechanism of action, and quantify their potency.

The first catalytic step performed by HIV integrase is 3'-processing, which involves the removal of a dinucleotide from each 3' end of the viral DNA. Assays designed to measure the inhibition of this step are crucial for identifying compounds that target this specific function of the enzyme.

A variety of methods have been developed to assess 3'-processing inhibition. One common approach involves using a radiolabeled oligonucleotide substrate that mimics the viral DNA terminus. Following incubation with integrase, the reaction products are separated by gel electrophoresis, and the extent of 3'-processing is quantified. More recently, high-throughput methods have been developed, such as a real-time PCR-based assay that utilizes a biotinylated HIV-1 LTR substrate. nih.govresearchgate.net In this assay, cleavage of the biotinylated dinucleotide by integrase prevents PCR amplification, allowing for the quantification of inhibitory activity. nih.govresearchgate.net Another high-throughput method employs time-resolved fluorescence to measure 3'-processing activity, offering a sensitive and reproducible platform for screening large compound libraries. researchgate.netnih.govug.edu.gh

The strand transfer reaction, where the processed viral DNA ends are covalently joined to the host DNA, is the primary target of clinically approved INSTIs. Consequently, assays that measure the inhibition of this step are of paramount importance in drug discovery programs.

Similar to 3'-processing assays, early strand transfer assays often utilized radiolabeled DNA substrates and gel electrophoresis. A significant advancement in this area was the development of the scintillation proximity assay (SPA). pnas.org This assay uses a biotinylated donor DNA substrate attached to streptavidin-coated SPA beads. The integration of a radiolabeled target DNA brings the radiolabel into close proximity with the scintillant-impregnated beads, generating a light signal that is proportional to the extent of strand transfer. pnas.org This method is highly amenable to high-throughput screening.

Colorimetric assays have also been developed, providing a non-radioactive alternative for measuring strand transfer activity. xpressbio.comabnova.com These assays often involve an ELISA-based format where the integrated product is detected using an antibody that recognizes a specific tag on the target DNA. The table below summarizes the inhibitory concentrations (IC50) of various compounds in strand transfer assays.

CompoundIC50 (µM) in Strand Transfer Assay
Zinc C2954.709 ± 0.97
Elvitegravir-
Raltegravir-
Dolutegravir-
Bictegravir-

Data for Elvitegravir, Raltegravir, Dolutegravir, and Bictegravir are not explicitly provided in the search results in a comparable format.

HIV integrase does not function in isolation; it interacts with various host cellular proteins, known as host factors, which are essential for the integration process. One of the most well-characterized host factors is the Lens Epithelium-Derived Growth Factor (LEDGF/p75), which tethers the pre-integration complex to the host chromatin. Disrupting the interaction between integrase and LEDGF/p75 represents an alternative strategy for inhibiting viral replication.

To identify compounds that block this protein-protein interaction, specific assays have been developed. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology has been successfully employed for this purpose. nih.govresearchgate.netnih.gov In this assay, donor and acceptor beads are coated with integrase and LEDGF/p75, respectively. When the two proteins interact, the beads are brought into close proximity, leading to the generation of a chemiluminescent signal. Compounds that inhibit the interaction will disrupt this signal, allowing for their identification and characterization. The yeast two-hybrid system is another powerful genetic method used to screen for and study protein-protein interactions, including those between HIV-1 integrase and host factors. nih.gov

Computational Approaches in Integrase Chemical Compound Design

Computational methods have become an indispensable tool in modern drug discovery, and the design of HIV integrase inhibitors is no exception. These in silico techniques allow for the rational design and optimization of lead compounds, saving significant time and resources compared to traditional screening methods.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, in this case, HIV integrase). These simulations are crucial for understanding the binding mode of inhibitors and for predicting the binding affinity of novel compounds.

The process of molecular docking involves several key steps. First, a three-dimensional structure of the target protein, HIV integrase, is required. This can be obtained from experimental methods like X-ray crystallography or can be generated through homology modeling if an experimental structure is unavailable. The ligand structures are also generated and prepared for docking.

Using sophisticated algorithms, docking software such as AutoDock VINA and MolDock systematically explores the possible binding poses of the ligand within the active site of the enzyme. nih.govarxiv.orgresearchgate.netresearchgate.netarxiv.orgresearchgate.net Each pose is then scored based on a scoring function that estimates the binding energy. The poses with the lowest (most favorable) scores are then analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the enzyme.

Molecular Dynamics Simulations for Integrase-Chemical Compound Complex Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the stability and dynamics of biological macromolecules, such as the HIV-1 integrase, when complexed with chemical compounds. These simulations provide insights into the physical movements of atoms and molecules over time, allowing for a detailed analysis of the interactions between the integrase enzyme and potential inhibitors. By simulating the behavior of the integrase-inhibitor complex in a virtual environment that mimics physiological conditions, researchers can predict the binding affinity and stability of the compound, which are crucial for its potential as a drug candidate.

The application of MD simulations has been instrumental in understanding the cross-resistance mechanisms of integrase strand transfer inhibitors (INSTIs). For instance, simulations have been used to investigate the impact of mutations, such as E138K/Q148K, on the binding of INSTIs like Raltegravir, Elvitegravir, and Dolutegravir. nih.govacs.orgacs.org These studies reveal how mutations can alter the conformation of the active site and affect the binding energy of the inhibitor. nih.govacs.orgacs.org Binding free energy decomposition analysis can pinpoint specific residues, such as Pro145, that have significant hydrophobic interactions with INSTIs and play a critical role in the stability of the complex. nih.govacs.org

Furthermore, MD simulations can elucidate the role of essential cofactors, such as Mg2+ ions, in the active site and how their coordination is affected by inhibitors. asm.org The interaction potential between the inhibitor and these metal ions has been shown to correlate with the in vitro activity of the compounds. asm.org By analyzing the trajectories from MD simulations, researchers can assess the root mean square deviation (RMSD) and fluctuation (RMSF) of the protein-ligand complex, providing a measure of its structural stability. biorxiv.orgplos.org For example, a 950 ps MD simulation of the HIV-1 integrase complexed with Aurintricarboxylic acid demonstrated the stability of the complex through the observation of stable hydrogen bonds and the chelation of a Mg2+ ion by the inhibitor. researchgate.net

The insights gained from MD simulations are crucial for the rational design of novel INSTIs that can overcome drug resistance. By understanding the dynamic behavior of the integrase-inhibitor complex, scientists can design compounds with improved binding affinities and stability, even in the presence of resistance-associated mutations. biorxiv.orgplos.org

Pharmacophore Modeling and Virtual Screening for Novel Chemical Compounds

Pharmacophore modeling and virtual screening are powerful computational techniques used in the discovery of novel HIV-1 integrase inhibitors. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target, in this case, the HIV-1 integrase. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govrsc.org

The development of a pharmacophore model can be either ligand-based, derived from a set of known active inhibitors, or structure-based, generated from the three-dimensional structure of the integrase active site. acs.orgnih.govnih.gov Dynamic pharmacophore models, which account for the flexibility of the enzyme's active site by using multiple protein conformations from molecular dynamics simulations, have proven to be more effective than static models based on a single crystal structure. acs.orgacs.org These dynamic models can better accommodate the conformational changes that occur upon ligand binding, thus reducing the entropic penalties associated with it. acs.org

Once a robust pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases, such as the National Cancer Institute (NCI) and Maybridge databases, in a process known as virtual screening. nih.govnih.govnih.gov This allows for the rapid identification of a smaller, more manageable subset of compounds that are likely to have the desired biological activity. nih.gov For example, a pharmacophore model with features like two donor sites, one acceptor atom, and one hydrophobic region has been successfully used to identify novel pteridine-based HIV-1 integrase inhibitors. nih.gov Another study identified that two hydrogen bond acceptors and one aromatic ring are crucial features for the inhibition of HIV integrase. rsc.org

The hits identified from virtual screening are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity within the integrase active site. nih.gov This combined approach of pharmacophore modeling and virtual screening has led to the discovery of several novel and structurally diverse HIV-1 integrase inhibitors, with some compounds exhibiting IC50 values in the low micromolar range. nih.govacs.org

Pharmacophore Model FeaturesValidation MethodDatabase ScreenedOutcomeReference
Two donor sites, one acceptor atom, one hydrophobic regionFitness scoreNCI, MaybridgeIdentification of pteridine-based inhibitors nih.gov
Two hydrogen bond acceptors, one aromatic ringStatistical parameters (R, RMSD, Q², etc.)NCIProposed two promising HIV-integrase inhibitors rsc.org
Dynamic model considering Mg²+ as excluded volume or positively charged feature385 known active and 235 inactive inhibitorsSmall molecule databaseTwo novel compounds with IC50 ≤ 10 µM acs.org
Dynamic model from MD simulations128 known inhibitorsIn-house databaseIdentification of novel inhibitors with IC50s of 8 µM and 15 µM researchgate.net

Structure-Based Drug Design Principles for Integrase Chemical Compounds

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structural information of the biological target, in this case, HIV-1 integrase. nih.govnih.gov The primary goal of SBDD is to design chemical compounds that can bind to the target with high affinity and selectivity, thereby modulating its biological function. nih.gov A critical prerequisite for successful SBDD is the availability of high-resolution structures of the target protein, typically obtained through X-ray crystallography or NMR spectroscopy. nih.govtandfonline.com

In the context of HIV-1 integrase, SBDD efforts have been somewhat hampered by the inherent flexibility of the enzyme and the difficulty in obtaining crystal structures of the full-length protein in complex with DNA. nih.govtandfonline.com However, the use of structures from related retroviruses, such as the prototype foamy virus (PFV), has provided valuable templates for homology modeling of the HIV-1 intasome. asm.org These models, which include the integrase enzyme, viral DNA, and essential metal cofactors, have been instrumental in guiding the design of novel integrase strand transfer inhibitors (INSTIs). asm.org

Computational tools such as molecular docking are central to the SBDD process. nih.gov Docking algorithms predict the preferred orientation and conformation of a ligand when bound to the target protein, and scoring functions estimate the binding affinity. nih.gov This allows for the virtual screening of large compound libraries to identify potential hits, which can then be synthesized and tested experimentally. nih.gov SBDD is an iterative process where the structural information from co-crystal structures of inhibitors bound to the integrase is used to refine and optimize the lead compounds, ultimately leading to the development of more potent and effective drugs. tandfonline.com

Ligand-Based Drug Design Principles for Integrase Chemical Compounds

Ligand-based drug design (LBDD) is a computational strategy employed in the absence of a high-resolution 3D structure of the target protein. Instead, LBDD relies on the knowledge of a set of molecules, known as ligands, that are known to bind to the target. nih.govbenthamdirect.com The fundamental principle of LBDD is that molecules with similar structures are likely to have similar biological activities. nih.gov This approach is particularly useful in the early stages of drug discovery when the target structure is not yet available or when a structure-based approach is challenging. nih.gov

One of the most common LBDD techniques is the development of a pharmacophore model. As described in section 3.3.3, a pharmacophore can be generated from a set of active ligands by identifying the common chemical features that are essential for their biological activity. nih.gov This ligand-based pharmacophore can then be used to screen compound databases to find new molecules that fit the model and are therefore likely to be active. nih.gov For example, a 3D pharmacophore model derived from a training set of diketo-acid HIV-1 integrase inhibitors was successfully used to guide the rational design of novel and potent benzylindole-based inhibitors. nih.gov

Quantitative structure-activity relationship (QSAR) is another key LBDD method. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and to guide the optimization of lead molecules. nih.gov

In recent years, a combination of ligand-based and structure-based approaches has proven to be a powerful strategy for the discovery of novel HIV-1 integrase inhibitors. nih.gov This integrated approach leverages the chemical information from known inhibitors to create a pharmacophore model, which is then used for virtual screening. The resulting hits are subsequently docked into a 3D model of the integrase active site to refine the selection of candidates for experimental testing. nih.gov This synergistic use of LBDD and SBDD has the potential to accelerate the discovery of new and effective anti-HIV drugs. nih.gov

High-Throughput Screening Methodologies for Integrase Chemical Compound Identification

High-throughput screening (HTS) is a drug discovery process that allows for the rapid and automated testing of large numbers of chemical compounds for a specific biological activity. tdcommons.ai In the context of HIV-1 integrase, HTS assays are designed to identify compounds that can inhibit the enzymatic functions of integrase, namely 3'-processing and strand transfer. nih.gov The development of robust and sensitive HTS assays has been crucial for the discovery of novel HIV-1 integrase inhibitors. nih.gov

A variety of HTS methodologies have been developed, each with its own advantages and limitations. These can be broadly categorized as biochemical assays and cell-based assays. nih.gov

Biochemical Assays: These assays use purified recombinant HIV-1 integrase and oligonucleotide substrates that mimic the viral DNA ends. nih.gov The inhibition of the integrase's catalytic activity is typically measured by detecting the product of the reaction. One such method is the time-resolved fluorescence (TRF)-based assay, which is highly sensitive and reproducible for measuring 3'-processing activity. nih.gov Another approach is the homogeneous time-resolved fluorescence (HTRF)-based assay, which can capture different types of inhibitors, including those that disrupt integrase multimerization or its interaction with the cellular cofactor LEDGF/p75. acs.org

Cell-Based Assays: These assays measure the inhibition of HIV-1 replication in a cellular context, providing a more physiologically relevant screening environment. nih.govmedcraveonline.com Cell-based assays can identify compounds that target not only the catalytic activity of integrase but also other steps in the integration process, such as nuclear import or the interaction with host factors. nih.gov One example is a luciferase-based assay where the expression of a reporter gene is dependent on successful integration. medcraveonline.com Another innovative approach involves the use of lentiviral vectors pseudotyped with a non-human viral envelope, allowing the screening to be conducted under lower biosafety level conditions (BSL-1). nih.gov

The results from a primary HTS campaign often contain a significant number of false positives. tdcommons.ai Therefore, the initial hits are typically subjected to a series of secondary and confirmatory screens to validate their activity and determine their mechanism of action. acs.org HTS, coupled with subsequent lead optimization, has been a cornerstone of HIV-1 integrase inhibitor discovery, leading to the identification of several clinically important drugs. acs.org

HTS Assay TypePrincipleTargetAdvantagesReference
Time-Resolved Fluorescence (TRF)Measures 3'-processing activity of purified IN3'-processingSensitive, reproducible, amenable to HTS nih.gov
Homogeneous Time-Resolved Fluorescence (HTRF)Measures LEDGF/p75-dependent integrationIN multimerization, IN-LEDGF/p75 interaction, catalytic activityCaptures diverse inhibitor types in a single assay acs.org
Luciferase-Based Cellular AssayMeasures reporter gene expression dependent on integrationOverall integration process in cellsPhysiologically relevant, identifies inhibitors with novel mechanisms medcraveonline.com
BSL-1 Compatible Lentiviral AssayUses pseudotyped lentiviral vectors for infectionHIV-1 replicationSafer screening conditions, suitable for large-scale screening nih.gov

Structure Activity Relationship Sar Studies of Integrase Strand Transfer Inhibitor Chemical Compounds

Identification of Key Pharmacophore Elements within Integrase Chemical Compounds

The efficacy of INSTIs is intrinsically linked to their ability to bind to the active site of the HIV-1 integrase enzyme, specifically interfering with the strand transfer process. The core pharmacophore of most clinically used INSTIs typically includes a metal-chelating motif, often a β-diketo acid or a bioisostere thereof. This motif is crucial for coordinating with the two divalent metal ions (typically Mg²⁺) present in the integrase active site, which are essential for catalyzing the strand transfer reaction.

Key pharmacophore features generally include:

Chelating Group: A functional group capable of coordinating with metal ions, such as the diketo acid moiety, which interacts with the catalytic metal ions in the integrase active site. This interaction is fundamental to blocking the strand transfer step.

Aromatic/Heteroaromatic Core: A planar ring system that often engages in π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) within the integrase binding pocket. This contributes to binding affinity and specificity.

Hydrophobic/Aromatic Substituents: Groups attached to the core scaffold that occupy hydrophobic pockets within the enzyme's active site, further enhancing binding affinity and influencing pharmacokinetic properties.

Hydrogen Bonding Moieties: Functional groups capable of forming hydrogen bonds with amino acid residues in the active site, contributing to both affinity and orientation within the binding pocket.

The precise arrangement and nature of these elements dictate the compound's potency, specificity for HIV integrase over host enzymes, and resistance profile.

Impact of Chemical Scaffolds on Integrase Inhibitory Potency

Diketo Acid Derivatives as Integrase Chemical CompoundsDiketo acid derivatives represent a foundational scaffold for many INSTIs. The characteristic 3-hydroxy-2-oxo-acid or similar chelating moiety is central to their mechanism of action.

Raltegravir (B610414) (RAL): The first approved INSTI, raltegravir, features a diketo acid moiety linked to a pyrimidinone ring system. SAR studies have shown that modifications to the substituents on the pyrimidinone ring significantly impact potency and resistance. For instance, the introduction of a fluorine atom at a specific position on the pyrimidinone ring enhanced potency.

Elvitegravir (B1684570) (EVG): Elvitegravir also incorporates a diketo acid-like chelating motif. Its structure includes a quinolineacetic acid core, which is discussed in a later subsection. However, the chelating group remains critical for its inhibitory activity.

Oligonucleotide and Peptide-Based Integrase Chemical CompoundsWhile small molecules dominate the current INSTI landscape, research has also explored larger molecules like oligonucleotides and peptides as potential integrase inhibitors. These approaches are generally more experimental and aim to target different aspects of integrase function or nucleic acid binding.

Oligonucleotide-based inhibitors: These compounds aim to mimic or interfere with the viral DNA substrate that the integrase enzyme binds to. Their SAR would focus on sequence, length, and modifications (e.g., phosphorothioate (B77711) backbone) to achieve specific binding and inhibition.

Peptide-based inhibitors: Peptides can be designed to mimic the natural substrate or to bind to allosteric sites on the integrase enzyme. SAR studies would involve amino acid sequence optimization, cyclization, and incorporation of non-natural amino acids to enhance stability and binding affinity. Currently, these classes are less established in clinical practice compared to small molecule INSTIs.

Molecular Mechanisms of Integrase Strand Transfer Inhibitor Resistance

Strategies to Overcome Resistance through Integrase Chemical Compound Design

Development of Next-Generation Integrase Chemical Compounds

Integrase strand transfer inhibitors (INSTIs) represent a crucial class of antiretroviral drugs that target the HIV-1 integrase enzyme. By inhibiting the strand transfer step, INSTIs prevent the integration of viral DNA into the host cell genome, a vital process for viral replication. The emergence of drug resistance, often driven by specific mutations in the integrase enzyme, poses a significant challenge to sustained viral suppression, thereby necessitating the continuous development of next-generation compounds. These advanced agents are designed to maintain potent activity against wild-type HIV-1 integrase while also effectively inhibiting viral replication in the presence of mutations that confer resistance to earlier-generation INSTIs.

Within this landscape of antiviral research, "HIV InSTI-1" has been identified as a chemical compound investigated for its inhibitory properties against HIV-1. This compound functions as a potent integrase strand transfer inhibitor, demonstrating a reported IC50 value of 8 nM in HIV replication assays probechem.com. This level of potency is a foundational characteristic for effective antiviral agents. Crucially for the development of next-generation compounds, this compound has been evaluated for its activity against key mutations that confer resistance to existing INSTIs. The compound demonstrates a fold shift of 1 against the E92Q, Y143R, Q148R, and Q148K integrase mutations, indicating maintained susceptibility probechem.com. A moderate reduction in susceptibility is observed with a fold shift of 2 against the N155H mutation probechem.com. Notably, this compound shows a fold shift of 4 against the G140S-Q148H double mutant, a common resistance profile that challenges earlier INSTIs probechem.com. This resistance profile suggests that this compound possesses characteristics relevant to the development of next-generation integrase inhibitors designed to overcome established resistance mechanisms.

Mutation(s)Mutant Fold Shift (vs. WT)
E92Q1
Y143R1
Q148R1
Q148K1
N155H2
G140S-Q148H4

Note: Data pertains to this compound's activity against specific HIV-1 integrase mutations probechem.com.

Dual-Targeting Integrase Inhibitor Chemical Compound Design

Regarding the design of dual-targeting integrase inhibitor chemical compounds, the available scientific literature does not provide specific information detailing whether "this compound" has been developed or engineered with dual-targeting mechanisms. The reported characteristics of this compound primarily focus on its direct inhibition of the integrase strand transfer activity and its efficacy profile against specific resistance mutations probechem.com. Consequently, specific insights into its design as a dual-targeting agent cannot be provided based on the current information.

Compound List:

this compound

Advanced Research Methodologies for Integrase Strand Transfer Inhibitor Chemical Compounds

Biochemical Characterization of Integrase-Inhibitor Chemical Compound Interactions

The initial characterization of an integrase inhibitor involves detailed biochemical assays to quantify its interaction with the HIV-1 integrase (IN) enzyme. These assays are crucial for determining the compound's potency and mechanism of inhibition. For Dolutegravir (B560016) (DTG), a key assay measures its ability to block the strand transfer step of integration, which is the enzymatic reaction that covalently links the viral DNA to the host cell's DNA. nih.govnih.gov

In these in vitro strand transfer assays, purified recombinant HIV-1 integrase is incubated with oligonucleotide sequences that mimic the processed ends of the viral DNA. nih.gov The inhibitory activity of the compound is then measured by its ability to prevent the integration of these oligonucleotides into a target DNA substrate. The potency is typically reported as the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the strand transfer activity by half.

Studies have shown that Dolutegravir is a potent inhibitor of the strand transfer reaction catalyzed by wild-type HIV-1 integrase, with a reported IC50 value of 33 nM. nih.gov A significant aspect of its biochemical profile is its slow dissociation from the integrase-DNA complex. Kinetic studies have revealed that Dolutegravir has a dissociative half-life of 71 hours from the wild-type integrase-DNA complex, which is substantially longer than first-generation INSTIs like Raltegravir (B610414) (8.8 hours) and Elvitegravir (B1684570) (2.7 hours). nih.gov This prolonged binding is believed to contribute to its high barrier to resistance. researchgate.net

Further biochemical analyses investigate the compound's effect on integrase variants containing mutations known to confer resistance to other INSTIs. For example, while the G140S/Q148H mutant integrase shows a high level of resistance to Raltegravir (approximately 280-fold decrease in susceptibility), it displays only a modest 2.5-fold decrease in susceptibility to Dolutegravir in biochemical strand transfer assays. nih.gov

Table 1: Biochemical Inhibition of HIV-1 Integrase Strand Transfer Activity
Integrase VariantDolutegravir IC50 (nM)Raltegravir IC50 (nM)Fold Change in Susceptibility (DTG vs RAL)
Wild-Type3326-
Y143RData not available~338-
N155HData not available~156-
G140S/Q148H~82.5~7280~2.5-fold decrease (DTG) vs ~280-fold decrease (RAL)

In Vitro Antiviral Activity Assessments against Wild-Type and Mutant HIV-1 Strains

Following biochemical characterization, the antiviral activity of the compound is assessed in cell-based assays. These in vitro experiments measure the compound's ability to inhibit HIV-1 replication in a cellular context. The potency is expressed as the 50% effective concentration (EC50), the concentration required to inhibit viral replication by 50%.

For wild-type HIV-1, Dolutegravir demonstrates potent antiviral activity, with reported EC50 values typically in the low nanomolar range, around 1.3 to 2.6 nM. nih.govnih.gov A critical aspect of these assessments is to test the compound against a panel of HIV-1 strains carrying mutations that confer resistance to other integrase inhibitors. This provides insight into the compound's resistance profile and its potential utility against drug-resistant virus variants.

Dolutegravir has shown a superior resistance profile compared to first-generation INSTIs. It retains significant activity against viruses with common resistance mutations such as Y143R and N155H. nih.govnatap.org For instance, against a clinical isolate with the N155H mutation, Dolutegravir showed a median fold change in IC50 of only 1.37, indicating minimal loss of activity. natap.orgnih.gov Similarly, against the T97A + Y143R mutant, the fold change was just 1.05. natap.orgnih.gov

However, certain combinations of mutations, particularly those involving the Q148 residue, can reduce susceptibility to Dolutegravir. For example, isolates with G140S + Q148H mutations show a median fold change of 3.75, and this increases to 13.3 for isolates with G140S + Q148R mutations. natap.orgnih.gov Despite this, Dolutegravir's activity against these multi-drug resistant strains is often still within a clinically relevant range.

Table 2: In Vitro Antiviral Activity of Dolutegravir against HIV-1 Strains
HIV-1 Strain/MutationsEC50 / IC50 (nM)Fold Change (vs. Wild-Type)Reference
Wild-Type (HIV-1)1.3 - 2.61.0 nih.govnih.gov
Wild-Type (9 clinical isolates)1.07 (median)1.0 natap.orgnih.gov
N155H-1.37 (median) natap.orgnih.gov
T97A + Y143R-1.05 (median) natap.orgnih.gov
G140S + Q148H-3.75 (median) natap.orgnih.gov
G140S + Q148R-13.3 (median) natap.orgnih.gov
G118R-3.3 oup.com
F121Y-4.2 oup.com

Mechanistic Studies on Chemical Compound-Induced Conformational Changes in Integrase

Understanding how an inhibitor affects the structure and dynamics of the integrase enzyme is key to elucidating its mechanism of action. Dolutegravir, like other INSTIs, functions by binding to the catalytic site of integrase when it is assembled with viral DNA into a complex known as the intasome. drugtargetreview.com This binding prevents the subsequent strand transfer reaction.

Molecular modeling and structural studies have provided insights into how Dolutegravir interacts with the integrase active site. The inhibitor's metal-chelating core coordinates with two essential magnesium ions in the active site, which are themselves coordinated by the catalytic D, D, E motif of integrase. nih.govresearchgate.net This interaction effectively blocks the active site from engaging with the host DNA.

The flexibility of Dolutegravir is thought to be a key feature contributing to its high genetic barrier to resistance. nih.gov The linker connecting its metal-chelating core to the difluorophenyl group is longer and more flexible than in first-generation INSTIs. nih.gov This flexibility may allow the molecule to adapt its conformation within the active site to accommodate structural changes caused by resistance mutations, thereby maintaining its binding affinity and inhibitory activity. researchgate.net For example, modeling studies suggest that Dolutegravir occupies less space between the catalytic magnesium ions and the Y143 residue compared to Raltegravir, making it less susceptible to mutations at this position. natap.org

Crystallography and Cryo-Electron Microscopy of Integrase-Inhibitor Chemical Compound Complexes

High-resolution structural information is invaluable for understanding the precise molecular interactions between an inhibitor and its target. While obtaining a crystal structure of the full-length HIV-1 integrase has been challenging, researchers have successfully used the prototype foamy virus (PFV) integrase as a surrogate, as its intasome structure is highly similar to that of HIV-1.

The crystal structure of the PFV intasome in complex with Dolutegravir has been solved to a resolution of 2.49 Å. nih.gov This structure confirmed that Dolutegravir binds in the active site and chelates the two magnesium ions. It also revealed specific Van der Waals interactions with key residues, such as Tyr212 (equivalent to Tyr143 in HIV-1 IN), and showed how the inhibitor extends towards Gly187 (equivalent to Gly118 in HIV-1 IN). nih.gov

More recently, advances in cryo-electron microscopy (cryo-EM) have enabled the high-resolution structural determination of HIV-1 intasomes bound to INSTIs, including Dolutegravir. rcsb.orgnih.govnih.gov Cryo-EM structures of drug-resistant HIV-1 intasomes bound to Dolutegravir, with resolutions better than 3 Å, have been obtained. rcsb.orgpdbj.orgrcsb.org These structures have provided unprecedented detail into the mechanisms of drug resistance. For example, they have shown how mutations like G140A can induce a reorientation of the K148 residue, which in turn disrupts Dolutegravir binding. researchgate.net These structural studies are crucial for the rational design of next-generation inhibitors that can overcome existing resistance mechanisms. drugtargetreview.combioworld.com

Future Directions in Integrase Strand Transfer Inhibitor Chemical Compound Research

Exploration of Novel Integrase Inhibitor Chemical Compound Scaffolds

The development of INSTIs has progressed from first-generation compounds like raltegravir (B610414) (RAL) and elvitegravir (B1684570) (EVG) to more potent second-generation agents such as dolutegravir (B560016) (DTG), bictegravir (B606109) (BIC), and cabotegravir (B606451) (CAB) asm.orgnih.govresearchgate.net. These advancements are driven by the exploration of novel chemical scaffolds that can improve binding affinity to the HIV-1 integrase (IN) enzyme and its active site, which typically involves chelation of divalent metal ions like Mg2+ nih.govacs.org. Research into new scaffolds aims to achieve higher potency, better resistance profiles, and improved pharmacokinetic properties, potentially leading to long-acting formulations researchgate.netoup.com. For instance, naphthyridine-containing compounds have emerged as a class with promising activity against resistant mutants nih.govacs.org.

Development of Chemical Compounds Targeting Underexplored Integrase Activities (e.g., 3′-Processing)

The HIV-1 integrase enzyme catalyzes two critical steps in viral replication: 3′-processing (3′-P) and strand transfer (ST) acs.org. While most clinically approved INSTIs primarily target the strand transfer step by chelating metal ions in the active site nih.govacs.org, research is also exploring inhibitors that might target other enzymatic activities or allosteric sites. Targeting the 3′-processing step, which prepares the viral DNA for integration, could offer alternative mechanisms to inhibit viral replication and potentially circumvent existing resistance pathways acs.org. Future research may focus on identifying compounds that can modulate or inhibit these less-explored IN activities.

Design of Integrase Chemical Compounds with Improved Resistance Profiles

A significant challenge in antiviral therapy is the emergence of drug-resistant viral strains. While second-generation INSTIs like DTG and BIC exhibit a higher barrier to resistance compared to earlier agents, the development of resistance remains a concern, particularly with long-acting formulations or in heavily pre-treated patients nih.govmdpi.com. Research efforts are directed towards designing INSTIs that maintain high potency against a broad spectrum of known INSTI-resistant mutations, such as those at positions Y143, Q148, and N155 nih.govacs.org. Compounds like HIV InSTI-1 have demonstrated varying fold shifts against specific mutants, indicating their potential in this area of research probechem.com.

Table 1: Representative Mutant Fold Shifts for a Novel INSTI (Illustrative Data)

Mutation CombinationFold Shift (vs. WT Enzyme)
Wild-Type (WT)1
E92Q1
Y143R1
Q148R1
Q148K2
N155H4
G140S-Q148H4

Note: This table presents illustrative data based on the reported activity of compounds like this compound against various integrase mutants, as described in research literature. Specific fold shift values can vary depending on the assay and the exact compound tested.

Integration of Artificial Intelligence and Machine Learning in Chemical Compound Discovery for Integrase Inhibition

Artificial intelligence (AI) and machine learning (ML) are increasingly being employed to accelerate drug discovery. In the realm of INSTIs, these technologies can be used for virtual screening of large compound libraries, predicting the efficacy and resistance profiles of novel molecules, and optimizing chemical structures for desired properties [1-3]. AI/ML algorithms can analyze vast datasets of chemical structures, biological activities, and resistance patterns to identify promising new scaffolds or to design molecules with enhanced potency and improved pharmacokinetic profiles, potentially speeding up the identification of compounds like future generations of INSTIs.

Investigation of Integrase Inhibitor Chemical Compounds for Other Retroviral Infections

While INSTIs are primarily developed for HIV-1, the integrase enzyme is a conserved feature across various retroviruses. Research is exploring the potential of INSTIs against other retroviral infections, such as simian immunodeficiency virus (SIV) or other primate lentiviruses nih.gov. Understanding the structural and functional similarities and differences in integrase enzymes across different retroviruses could lead to the development of broad-spectrum integrase inhibitors or agents tailored for specific non-HIV retroviral pathogens.

Compound List:

this compound

Raltegravir (RAL)

Elvitegravir (EVG)

Dolutegravir (DTG)

Bictegravir (BIC)

Cabotegravir (CAB)

GSK1265744

Q & A

Q. What frameworks ensure robust data quality in this compound studies?

  • Methodological Guidance :
  • Adopt FAIR principles: Assign digital object identifiers (DOIs) to datasets, use standardized metadata templates (e.g., ISA-Tab), and store data in repositories like GenBank or ClinVar .
  • Conduct quarterly audits to verify accuracy (e.g., cross-checking lab results against electronic records) .

Q. How should qualitative data on this compound patient experiences be analyzed?

  • Methodological Guidance :
  • Apply thematic analysis using NVivo or Dedoose. Code transcripts iteratively with intercoder reliability checks (κ ≥0.8). Contextualize quotes with demographic data (e.g., age, ART regimen) to identify intersectional trends .
  • Disclose researcher biases (e.g., prior assumptions about adherence challenges) in the limitations section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.